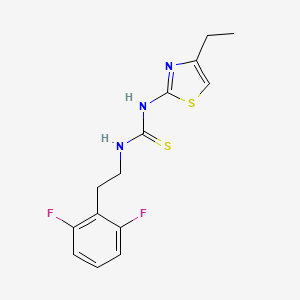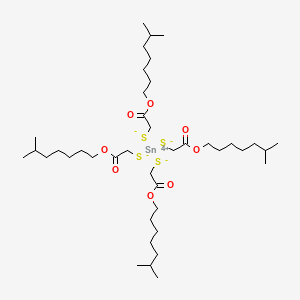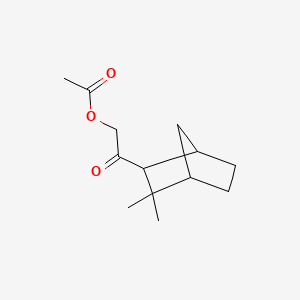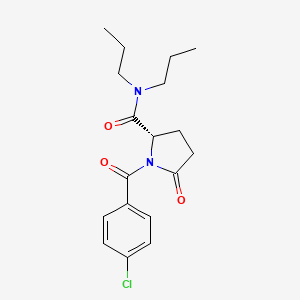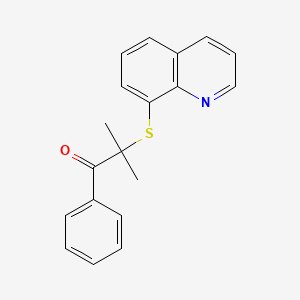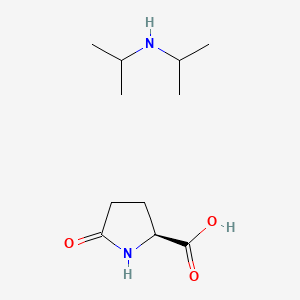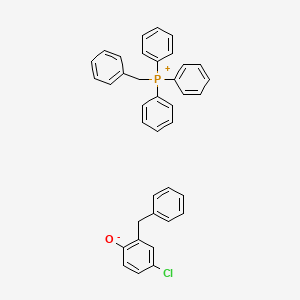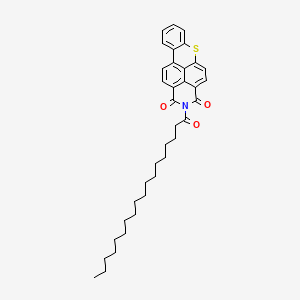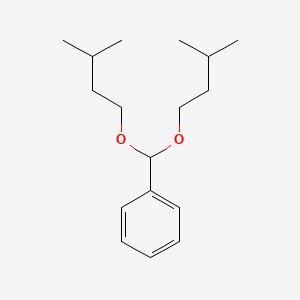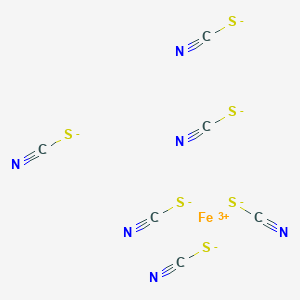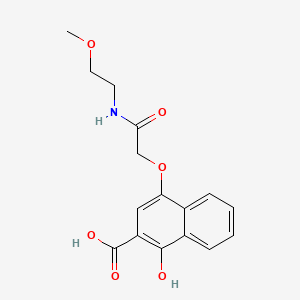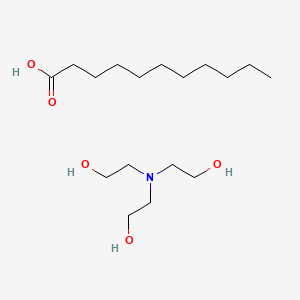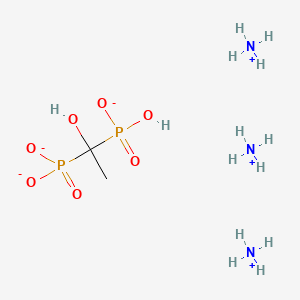
Ammonium tris(1-methylethyl)naphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H29NO3S. It is known for its unique structure, which includes a naphthalene ring substituted with three isopropyl groups and a sulfonate group, balanced by an ammonium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of tris(1-methylethyl)naphthalene. This process is carried out by reacting tris(1-methylethyl)naphthalene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium tris(1-methylethyl)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid or thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium tris(1-methylethyl)naphthalenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, dyes, and surfactants.
Wirkmechanismus
The mechanism of action of ammonium tris(1-methylethyl)naphthalenesulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds and hydrogen bonds with various biomolecules, affecting their structure and function. The compound’s isopropyl groups contribute to its hydrophobic interactions, enhancing its binding affinity to certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium tris(1-methylethyl)benzenesulphonate: Similar structure but with a benzene ring instead of a naphthalene ring.
Ammonium tris(1-methylethyl)phenylsulphonate: Contains a phenyl ring instead of a naphthalene ring.
Ammonium tris(1-methylethyl)toluenesulphonate: Features a toluene ring with similar substituents.
Uniqueness
Ammonium tris(1-methylethyl)naphthalenesulphonate is unique due to its naphthalene ring, which provides additional stability and distinct chemical properties compared to its benzene, phenyl, and toluene counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .
Eigenschaften
CAS-Nummer |
84455-46-9 |
|---|---|
Molekularformel |
C19H26O3S.H3N C19H29NO3S |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
azanium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.H3N/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);1H3 |
InChI-Schlüssel |
RTXXSGZDJZCXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


